(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Description
(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
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Scientific Research Applications
Polyamide Synthesis Incorporating Quinoxaline Moieties
Researchers synthesized a new quinoxaline-containing aromatic diamine, starting from 4-methoxybenzaldehyde, which was then used to create polyamides with various aliphatic and aromatic diacids. These polyamides exhibited excellent thermal stability and were characterized for their physical properties, including solubility, inherent viscosity, and thermal behavior. This research highlights the potential of quinoxaline derivatives in developing high-performance polymeric materials with enhanced thermal stability and solubility in polar solvents (Patil et al., 2011).
Antimicrobial Activity of Quinoxaline Derivatives
A study explored the antimicrobial properties of quinoxaline N,N-dioxide and its derivatives against various bacterial and yeast strains. The research aimed to identify potential new drugs for chemotherapy with low toxicity, as indicated by their ability to completely eliminate bacterial strains and low toxicity toward eukaryotic models such as Saccharomyces cerevisiae (Vieira et al., 2014).
Catalytic Applications in Organic Synthesis
Another study presented a sustainable and practical synthesis of substituted quinolines and pyrimidines using 2-aminobenzyl alcohols, alcohols, and benzamidine. This process, catalyzed by a manganese pincer complex, showcases the efficiency of using quinoxaline-related catalysts in organic synthesis, providing a green chemistry approach to constructing complex heterocycles (Mastalir et al., 2016).
Properties
IUPAC Name |
2-amino-1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-31-11-10-25-23(30)19-20-22(28-16-7-5-4-6-15(16)27-20)29(21(19)24)26-13-14-8-9-17(32-2)18(12-14)33-3/h4-9,12-13H,10-11,24H2,1-3H3,(H,25,30)/b26-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUKQPBGKSZXRN-LGJNPRDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.